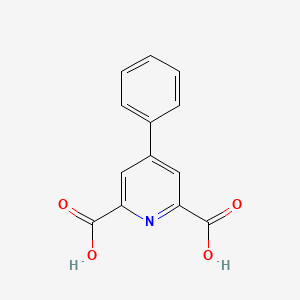

4-Phenylpyridine-2,6-dicarboxylic acid

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

One of the efficient synthetic routes for 4-Phenylpyridine-2,6-dicarboxylic acid involves the use of 1,2,4-triazine precursors . The synthesis begins with the cyanation of 1,2,4-triazine 4-oxide to form 5-cyano-1,2,4-triazine . This intermediate undergoes an aza-Diels–Alder reaction followed by hydrolysis of the cyano group in 50% sulfuric acid to yield a monocarboxylic acid . Finally, the oxidation of the two methyl groups with excess potassium permanganate produces the target compound .

Industrial Production Methods

the synthetic route described above can be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes .

Análisis De Reacciones Químicas

Types of Reactions

4-Phenylpyridine-2,6-dicarboxylic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions

Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce carboxylic acids to alcohols.

Substitution: Nucleophilic substitution reactions can occur at the phenyl group or the pyridine ring, depending on the reaction conditions and reagents used.

Major Products

The major products formed from these reactions include various substituted pyridine derivatives and phenyl compounds, depending on the specific reagents and conditions employed .

Aplicaciones Científicas De Investigación

Coordination Chemistry

PPDCA is employed as a ligand in the formation of metal-organic frameworks (MOFs) and coordination polymers. Its ability to coordinate with metal ions allows for the development of materials with tailored properties for catalysis and gas storage.

Table 1: Coordination Chemistry Applications

| Application | Description |

|---|---|

| Metal Complexes | Formation of stable complexes with transition metals. |

| Catalysis | Used in catalytic processes due to its binding properties. |

| Gas Storage | Enhances the capacity of MOFs for gas adsorption. |

Biological Applications

PPDCA has shown promise in biological research, particularly in enzyme inhibition studies. It serves as a building block for synthesizing biologically active molecules, including potential pharmaceutical agents targeting proliferative diseases like cancer.

Case Study: Enzyme Inhibition

A study demonstrated that derivatives of PPDCA inhibit specific enzymes involved in cancer cell proliferation, showcasing its therapeutic potential .

Table 2: Biological Applications

| Application | Description |

|---|---|

| Enzyme Inhibition | Targeting enzymes linked to cancer progression. |

| Pharmaceutical Development | Building block for novel therapeutic agents. |

| Bioactive Molecules | Synthesis of compounds with biological activity. |

Material Science

In material science, PPDCA is utilized in the development of advanced materials due to its unique chemical properties. It acts as a precursor for various chemical compounds used in coatings, plastics, and other materials.

Table 3: Material Science Applications

| Application | Description |

|---|---|

| Advanced Materials | Used in the synthesis of high-performance polymers. |

| Coatings | Enhances durability and resistance in coatings. |

| Composite Materials | Improves mechanical properties of composites. |

Mecanismo De Acción

The mechanism of action of 4-Phenylpyridine-2,6-dicarboxylic acid involves its interaction with specific molecular targets and pathways . As a ligand, it can coordinate with metal ions to form complexes that exhibit unique chemical and physical properties . These complexes can interact with biological molecules, such as enzymes and receptors, to modulate their activity . The exact molecular targets and pathways depend on the specific application and the nature of the complex formed .

Comparación Con Compuestos Similares

4-Phenylpyridine-2,6-dicarboxylic acid can be compared with other similar compounds, such as:

Pyridine-2,6-dicarboxylic acid: Lacks the phenyl group at the 4-position, making it less hydrophobic and potentially less versatile in certain applications.

4-Phenylpyridine-2-carboxylic acid: Contains only one carboxylic acid group, which may limit its ability to form certain types of complexes.

2,6-Dimethylpyridine-4-carboxylic acid:

The presence of both phenyl and carboxylic acid groups in this compound makes it unique and versatile for various applications in research and industry .

Actividad Biológica

4-Phenylpyridine-2,6-dicarboxylic acid (PPDCA) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

PPDCA is characterized by a pyridine ring substituted with a phenyl group and two carboxylic acid groups located at the 2 and 6 positions. Its molecular formula is CHNO, with a molecular weight of approximately 243.21 g/mol. The structural features of PPDCA contribute significantly to its biological activity, particularly in enzyme inhibition and receptor binding.

1. Enzyme Inhibition

Research indicates that PPDCA exhibits inhibitory effects on various metabolic enzymes, which can be beneficial in treating metabolic disorders. For instance, it has been shown to interfere with glucose synthesis pathways by inhibiting key enzymes involved in gluconeogenesis . This property suggests potential utility in managing conditions such as diabetes.

2. Antioxidant Activity

PPDCA has demonstrated significant antioxidant properties, which are crucial for mitigating oxidative stress in biological systems. Studies have reported that derivatives of pyridine compounds, including PPDCA, exhibit high scavenging activity against free radicals like DPPH (1,1-diphenyl-2-picrylhydrazyl), with IC values indicating effective radical scavenging capabilities .

3. Anticancer Potential

The compound has been investigated for its cytotoxic effects against various cancer cell lines. In vitro studies have shown that PPDCA derivatives can induce apoptosis in tumor cells, making them promising candidates for anticancer therapies . The structure-activity relationship (SAR) analyses reveal that modifications at specific positions can enhance these anticancer properties.

Case Study 1: Metabolic Disorders

A study highlighted the role of PPDCA in inhibiting gluconeogenesis in liver cells. The compound was found to significantly reduce glucose output, suggesting its potential as a therapeutic agent for type 2 diabetes management .

Case Study 2: Cancer Cell Lines

In another investigation, PPDCA derivatives were tested against human breast cancer cell lines. Results indicated that certain derivatives not only inhibited cell proliferation but also triggered apoptotic pathways through mitochondrial dysfunction . These findings underscore the importance of further exploring PPDCA's structure for developing effective anticancer agents.

The biological activities of PPDCA can be attributed to several mechanisms:

- Inhibition of Key Enzymes : By targeting specific metabolic enzymes, PPDCA disrupts critical pathways necessary for cellular energy production.

- Oxidative Stress Mitigation : The antioxidant capacity of PPDCA helps protect cells from oxidative damage, which is implicated in various diseases.

- Induction of Apoptosis : Through mitochondrial pathways, PPDCA can promote programmed cell death in cancerous cells, thereby reducing tumor growth.

Comparative Analysis

The following table summarizes the biological activities and potential applications of PPDCA compared to related compounds:

| Compound Name | Biological Activity | Applications |

|---|---|---|

| This compound | Enzyme inhibition, Antioxidant | Diabetes management, Anticancer |

| 4-Phenylpyridine-2,3-dicarboxylic acid | Antioxidant | Anticancer |

| 5-Phenylpyridine-2,3-dicarboxylic acid | Anticancer | Cancer therapy |

Propiedades

IUPAC Name |

4-phenylpyridine-2,6-dicarboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO4/c15-12(16)10-6-9(7-11(14-10)13(17)18)8-4-2-1-3-5-8/h1-7H,(H,15,16)(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHENPTPXTMAFOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NC(=C2)C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00511287 | |

| Record name | 4-Phenylpyridine-2,6-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00511287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83463-12-1 | |

| Record name | 4-Phenylpyridine-2,6-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00511287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.